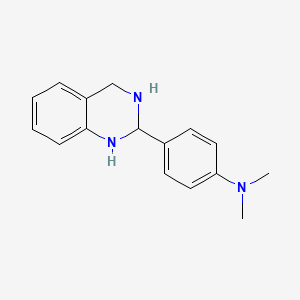
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline is a chemical compound that belongs to the class of organic compounds known as quinazolinones. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, and they exhibit a wide range of biological and pharmacological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline typically involves the following steps:
Formation of Tetrahydroquinazoline Core: The core structure of tetrahydroquinazoline can be synthesized through the condensation of aniline derivatives with ketones or aldehydes in the presence of reducing agents.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through N-alkylation reactions, where an appropriate alkyl halide reacts with the amine group of the tetrahydroquinazoline core.
Coupling with Aniline: The final step involves the coupling of the tetrahydroquinazoline core with aniline derivatives to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can replace one or more substituents on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry and Biology: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Its derivatives have been explored for their ability to interact with various biological targets, such as enzymes and receptors.
Medicine: In the field of medicine, this compound and its derivatives have shown promise as therapeutic agents. They have been investigated for their potential use in treating diseases such as cancer, diabetes, and infectious diseases.
Industry: In the material science industry, this compound has been used as a precursor for the synthesis of advanced materials, including organic semiconductors and polymers for electronic devices.
Mecanismo De Acción
The mechanism by which N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit the activity of certain enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives being studied.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2,3-Dihydroquinazolin-4(1H)-one: Another quinazolinone derivative with potential medicinal applications.
4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline: A compound used in organic electronics.
Uniqueness: N,N-Dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline stands out due to its unique combination of structural features and biological activities
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(1,2,3,4-tetrahydroquinazolin-2-yl)aniline |
InChI |
InChI=1S/C16H19N3/c1-19(2)14-9-7-12(8-10-14)16-17-11-13-5-3-4-6-15(13)18-16/h3-10,16-18H,11H2,1-2H3 |
Clave InChI |
WMYJJZUGHSSORE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2NCC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















